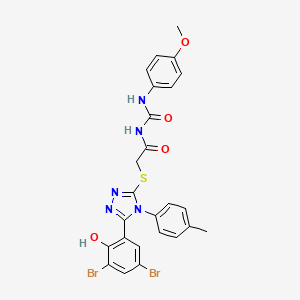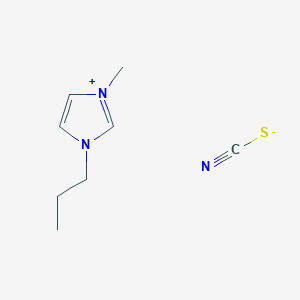![molecular formula C40H55NO13 B13784985 (1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wedeloside is a diterpenoid amino glycoside isolated from the plant Wedelia asperrima. It is known for its ability to inhibit ADP-stimulated respiration in mitochondria and possesses potential anti-tumor activity . The compound has garnered interest in the fields of drug development and toxicological research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of wedeloside involves the extraction of the compound from the plant Wedelia asperrima. The process typically includes the use of solvents such as methanol and dichloromethane in a 1:1 ratio. The mixture is sonicated in an ultrasound bath for a couple of hours, followed by the removal of the solvent using a rotary evaporator at controlled temperatures .
Industrial Production Methods
Industrial production of wedeloside is not extensively documented. the extraction process from Wedelia asperrima can be scaled up using similar solvent extraction techniques, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Types of Reactions
Wedeloside undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving wedeloside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of wedeloside include various derivatives that are studied for their biological activities. These derivatives help in understanding the structure-activity relationship of the compound.
Scientific Research Applications
Wedeloside has a wide range of scientific research applications:
Mechanism of Action
Wedeloside exerts its effects by inhibiting ADP-stimulated respiration in mitochondria. It acts as a ligand for the mitochondrial ADP/ATP carrier, competing with other ligands such as atractylate and carboxyatractylate . This inhibition affects the ADP/ATP exchange, which is crucial for cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Atractyloside: Similar in structure to wedeloside, with an additional hydroxyl group in position 13 of the diterpenoid ring structure.
Carboxyatractylate: Another ligand for the mitochondrial ADP/ATP carrier, used for comparison in binding studies.
Uniqueness of Wedeloside
Wedeloside is unique due to its high binding affinity to the mitochondrial ADP/ATP carrier, similar to carboxyatractylate. Its structure, which includes an amino glucose with isovaleric acid bound as an amide, differentiates it from other similar compounds .
Properties
Molecular Formula |
C40H55NO13 |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C40H55NO13/c1-21(2)16-28(43)41-30-32(54-29(44)11-10-23-8-6-5-7-9-23)31(45)25(19-42)53-34(30)52-24-17-37(4)26-13-15-39(51)20-38(26,33(46)22(39)3)14-12-27(37)40(18-24,35(47)48)36(49)50/h5-9,21,24-27,30-34,42,45-46,51H,3,10-20H2,1-2,4H3,(H,41,43)(H,47,48)(H,49,50)/t24-,25+,26?,27-,30+,31+,32+,33-,34+,37-,38+,39-/m0/s1 |
InChI Key |
KORXNOWCVVACSW-JNEVZASGSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@@]3([C@H](CC[C@]45C3CC[C@](C4)(C(=C)[C@@H]5O)O)C(C2)(C(=O)O)C(=O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6 |
Canonical SMILES |
CC(C)CC(=O)NC1C(C(C(OC1OC2CC3(C4CCC5(CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
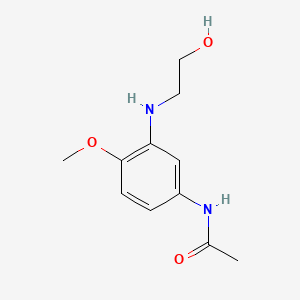
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
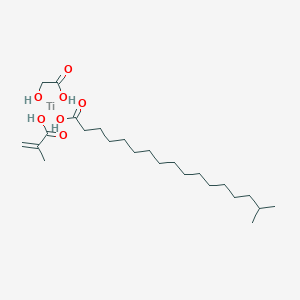
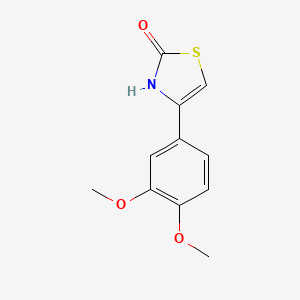

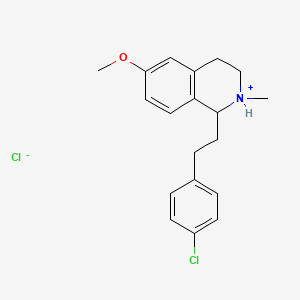
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

